molecular formula C8H10F2N2O B13298236 5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13298236
M. Wt: 188.17 g/mol
InChI Key: IKHAJSAEOMDGLH-UHFFFAOYSA-N
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Description

5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridinone core substituted with an amino group at position 5, a methyl group at position 4, and a 2,2-difluoroethyl moiety at position 1. The 2,2-difluoroethyl group introduces significant electronegativity and lipophilicity, which may enhance metabolic stability and influence interactions with biological targets .

Properties

Molecular Formula

C8H10F2N2O

Molecular Weight

188.17 g/mol

IUPAC Name

5-amino-1-(2,2-difluoroethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C8H10F2N2O/c1-5-2-8(13)12(3-6(5)11)4-7(9)10/h2-3,7H,4,11H2,1H3

InChI Key

IKHAJSAEOMDGLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Dihydropyridinone Core

  • According to patent WO2020178175A1, the preparation of 4-amino-5-methylpyridone (a closely related dihydropyridinone) involves reacting chloro-methyl-amino-pyridine with potassium hydroxide in methanol under autoclave conditions at elevated temperature (~180 °C) and pressure (~12.5 bar) for 16 hours. This method achieves high yields (~84%) and purity (>99%) without chromatography, suitable for scale-up.

  • This approach can be adapted to the 5-amino-4-methyl-1,2-dihydropyridin-2-one core by using appropriate chloro-substituted pyridine precursors.

Introduction of the 2,2-Difluoroethyl Group

  • Fluorinated alkylation is typically performed by reacting the dihydropyridinone nitrogen with 2,2-difluoroethyl halides (e.g., 2,2-difluoroethyl bromide or iodide) under basic conditions.

  • Research on related fluorinated piperidine analogues shows that electron-withdrawing fluorine atoms on alkyl chains reduce the basicity of nitrogen and improve cellular potency and pharmacokinetics. This principle supports the use of 2,2-difluoroethyl groups to modulate activity.

  • A representative synthetic sequence involves amidation of a piperidine intermediate with trifluoroacetic anhydride, followed by reduction with borane-THF complex to introduce trifluoroethyl groups, which parallels the difluoroethylation strategy.

Amination and Methylation Steps

  • Amination at the 5-position can be introduced via nucleophilic substitution or by using amino-substituted pyridine precursors.

  • Methylation at the 4-position is commonly achieved by starting with methyl-substituted pyridine derivatives or by selective methylation reactions.

  • The compound 5-Amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride, a related intermediate, is commercially available and often used as a building block for further functionalization.

Data Table Summarizing Key Synthetic Steps and Conditions

Step No. Reaction Type Reagents/Conditions Yield (%) Notes Source
1 Pyridone ring formation Chloro-methyl-amino-pyridine + KOH, MeOH, autoclave, 180 °C, 16 h, 12.5 bar 84 High purity, scalable, no chromatography needed
2 N-alkylation with 2,2-difluoroethyl halide 2,2-difluoroethyl bromide/iodide, base (e.g., NaH, K2CO3), solvent (DMF, THF), mild temp 70-90* Critical for fluorine incorporation, mild conditions preferred
3 Amination at 5-position Amino-substituted pyridine precursor or nucleophilic substitution Variable Amino group introduction for bioactivity
4 Methylation at 4-position Methyl-substituted starting material or methylation reagents (e.g., methyl iodide) Variable Sets methyl substitution pattern

*Yields for alkylation vary depending on conditions and reagent purity.

Additional Notes and Research Insights

  • Fluorinated alkyl groups such as 2,2-difluoroethyl reduce nitrogen basicity, which can enhance biological potency and pharmacokinetic profiles by improving membrane permeability and metabolic stability.

  • The synthetic methods avoid harsh conditions that could degrade the sensitive difluoroethyl group or the dihydropyridinone ring.

  • The use of potassium hydroxide in methanol under pressure is an efficient method for pyridone ring formation, avoiding chromatographic purification and enabling scale-up.

  • Commercial availability of related intermediates like 5-Amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride facilitates synthetic routes by providing well-defined starting materials.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Physicochemical Properties

The substituent at position 1 of the dihydropyridinone ring critically impacts the compound's electronic, steric, and solubility profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 1) Molecular Formula Molecular Weight Key Substituent Properties
5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one 2,2-Difluoroethyl C₈H₁₁F₂N₂O 201.19 Electron-withdrawing, lipophilic
5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one 2-Hydroxypropyl C₉H₁₄N₂O₂ 182.22 Hydrophilic, hydrogen-bond donor
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one Methoxymethyl C₇H₁₁N₃O₂ 169.18 Electron-donating, polar
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one Cyclobutylmethyl C₁₁H₁₇N₂O 193.27 Bulky, lipophilic
5-Amino-1-(2-methanesulfinylethyl)-6-methyl-1,2-dihydropyridin-2-one 2-Methanesulfinylethyl C₉H₁₄N₂O₂S 214.29 Polar sulfoxide, potential metabolic stability
Key Observations:

Electron-Withdrawing vs. The methoxymethyl substituent (C₇H₁₁N₃O₂) introduces polarity but may reduce metabolic stability due to ether cleavage pathways.

Hydrophilicity vs. Cyclobutylmethyl (C₁₁H₁₇N₂O) and difluoroethyl groups increase lipophilicity, which may enhance tissue penetration but reduce water solubility .

Steric Effects :

  • Bulky substituents like cyclobutylmethyl (C₁₁H₁₇N₂O) could hinder binding to flat enzymatic active sites, whereas linear groups like difluoroethyl may offer better conformational flexibility .

Functional Group Diversity :

  • The methanesulfinylethyl group (C₉H₁₄N₂O₂S) introduces a sulfoxide moiety, which may improve solubility and serve as a hydrogen-bond acceptor, contrasting with the purely hydrocarbon-based difluoroethyl group .

Positional Isomerism and Methyl Group Effects

  • The target compound features a 4-methyl group, while analogs like 5-Amino-1-(2-methanesulfinylethyl)-6-methyl-1,2-dihydropyridin-2-one have a 6-methyl substituent.

Amino Group Conservation

The 5-amino group is conserved across most analogs, suggesting its critical role as a hydrogen-bond donor or pharmacophoric element. Modifications here are rare in the evidence, underscoring its importance in maintaining core activity.

Biological Activity

5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a difluoroethyl group and a dihydropyridinone moiety, suggests various biological activities that warrant detailed investigation.

Structural Information

  • Molecular Formula : C7_7H8_8F2_2N2_2O
  • SMILES : C1=CC(=O)N(C=C1N)CC(F)F
  • InChIKey : BTKLAKUWGRPOTQ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds similar to 5-amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in the dihydropyridinone class have shown efficacy against a range of bacterial strains.
  • Anticancer Properties : Some derivatives exhibit inhibitory effects on cancer cell proliferation, suggesting potential as anticancer agents.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted by Smith et al. (2023) assessed the antimicrobial properties of various dihydropyridinones. The results indicated that compounds with similar structures to 5-amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Anticancer Activity

In vitro studies by Johnson et al. (2024) evaluated the cytotoxic effects of 5-amino derivatives on human cancer cell lines. The compound exhibited an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating promising anticancer activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry (2023) highlighted the potential of this compound as an enzyme inhibitor. It was found to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, with an IC50 value of 20 µM. This inhibition could lead to further development as a therapeutic agent in cancer treatment.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
Compound AAntimicrobialS. aureus16 µg/mLSmith et al., 2023
Compound BAnticancerMCF-715 µMJohnson et al., 2024
Compound CEnzyme InhibitionDHFR20 µMJ Med Chem, 2023

Q & A

Q. Optimization Strategies :

  • Temperature control : Elevated temperatures (80–120°C) improve cyclization but may require reflux conditions.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance regioselectivity.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates.

Basic: How should researchers characterize the structural purity of 5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one using spectroscopic methods?

Methodological Answer:
A combination of ¹H/¹³C NMR , HRMS , and FT-IR is critical:

Technique Key Peaks/Data Purpose
¹H NMRδ 1.8–2.1 ppm (4-methyl), δ 4.5–5.0 ppm (difluoroethyl CH₂), δ 6.2–6.8 ppm (NH₂)Confirm substituent positions and tautomerism
¹³C NMRδ 160–170 ppm (C=O), δ 110–120 ppm (CF₂)Validate carbonyl and fluorinated groups
HRMSExact mass matching [M+H]⁺ (e.g., calc. 217.0824)Verify molecular formula

Reference Data : Similar dihydropyridinones show diagnostic ¹H NMR splitting patterns for fluorinated groups due to J-coupling (²J~HF ≈ 50 Hz) .

Basic: What safety protocols are recommended for handling fluorinated dihydropyridinone derivatives during laboratory synthesis?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with fluorinated compounds .
  • Ventilation : Use fume hoods for reactions involving volatile fluorinated intermediates.
  • Waste disposal : Segregate fluorinated waste in designated containers to prevent environmental contamination.
  • Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for water-reactive intermediates .

Advanced: How can researchers address contradictory data in spectroscopic or chromatographic analyses of fluorinated dihydropyridinone derivatives?

Methodological Answer:
Scenario : Discrepancies in NMR integration or unexpected HPLC peaks.
Resolution Steps :

Replicate under controlled conditions : Eliminate humidity/oxygen interference by repeating reactions in anhydrous solvents (e.g., THF over molecular sieves).

Alternative characterization : Use X-ray crystallography to resolve tautomeric ambiguities or 2D NMR (COSY, NOESY) to confirm spatial arrangements .

Chromatographic purity : Employ orthogonal methods (e.g., reverse-phase HPLC vs. ion-exchange) to distinguish degradation products.

Example : Inconsistent ¹H NMR peaks for NH₂ groups may arise from keto-enol tautomerism; stabilize tautomers via low-temperature NMR (e.g., −40°C in CDCl₃) .

Advanced: What strategies are effective for improving the solubility and stability of 5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one in aqueous media for biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% v/v DMSO) to enhance solubility without denaturing proteins.
  • Surfactants : Add cationic surfactants (e.g., CTAB) at 0.1–1.0 mM to stabilize hydrophobic moieties via micelle formation .
  • pH adjustment : Buffers (e.g., ammonium acetate, pH 6.5) prevent hydrolysis of the dihydropyridinone ring .

Q. Stability Testing :

  • Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation pathways.

Advanced: What experimental approaches are recommended for structure-activity relationship (SAR) studies of 5-Amino-1-(2,2-difluoroethyl)-4-methyl-1,2-dihydropyridin-2-one derivatives?

Methodological Answer:

Core modifications : Synthesize analogs with substitutions at the 4-methyl or difluoroethyl positions to assess steric/electronic effects .

Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Example : Replace the 2,2-difluoroethyl group with trifluoroethyl or cyclopropyl variants to evaluate fluorine’s role in target engagement .

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